Pde5-IN-2
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Overview
Description
Pde5-IN-2 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action leads to various therapeutic effects, particularly in the treatment of erectile dysfunction and pulmonary arterial hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pde5-IN-2 involves multiple steps, including the use of chromeno[2,3-c]pyrrol-9(2H)-one derivatives. Reliable docking results are obtained using quantum mechanics/molecular mechanics docking, followed by molecular dynamics simulations and free energy calculations . The synthetic route typically involves the formation of hydrogen bonds with specific amino acids and hydrophobic residues for effective binding .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. Techniques such as ion-mobility spectrometry, chromatography, and mass spectrometry are employed for the identification and quantification of the compound in various matrices .
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Scientific Research Applications
Pde5-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the binding mechanisms of phosphodiesterase inhibitors.
Biology: Investigated for its role in cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Explored for its therapeutic potential in treating erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases
Industry: Utilized in the development of new pharmaceuticals and dietary supplements.
Mechanism of Action
Pde5-IN-2 exerts its effects by selectively inhibiting the degradation of cyclic guanosine monophosphate signaling in vascular smooth muscle cells. This inhibition enhances nitric oxide availability, promoting vascular dilation and smooth muscle relaxation . The molecular targets include the cyclic guanosine monophosphate-specific phosphodiesterase type 5 enzyme, and the pathways involved are primarily the nitric oxide-cyclic guanosine monophosphate-protein kinase G pathway .
Comparison with Similar Compounds
Pde5-IN-2 is compared with other similar compounds such as sildenafil, tadalafil, vardenafil, and avanafil. These compounds share a common mechanism of action but differ in their potency, onset time, and duration of action . For instance:
Sildenafil: Known for its rapid onset and short duration of action.
Tadalafil: Characterized by a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different side effect profile.
Avanafil: Noted for its quick onset and relatively fewer side effects
This compound stands out due to its unique binding interactions and potential for higher specificity and potency .
Properties
Molecular Formula |
C25H21N3O6S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-8-hydroxy-6-(2-methoxyethylamino)-1-(1,3-thiazol-2-yl)-2H-chromeno[2,3-c]pyrrol-9-one |
InChI |
InChI=1S/C25H21N3O6S/c1-31-6-4-26-14-10-16(29)20-19(11-14)34-24-15(8-13-2-3-17-18(9-13)33-12-32-17)28-22(21(24)23(20)30)25-27-5-7-35-25/h2-3,5,7,9-11,26,28-29H,4,6,8,12H2,1H3 |
InChI Key |
VNWKVRSLWCIUCC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=C2C(=C1)OC3=C(NC(=C3C2=O)C4=NC=CS4)CC5=CC6=C(C=C5)OCO6)O |
Origin of Product |
United States |
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